molecular formula C7H9IN2O2 B10905816 methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate

methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B10905816
M. Wt: 280.06 g/mol
InChI Key: CMYCNJCDLRYCIL-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with a pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or alkyne-linked pyrazole compounds .

Mechanism of Action

The mechanism by which methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the generation of active intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of diverse chemical entities .

Properties

IUPAC Name

methyl 4-iodo-1,5-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4-5(8)6(7(11)12-3)9-10(4)2/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYCNJCDLRYCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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